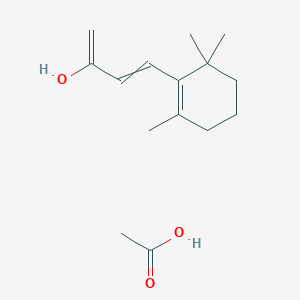
Acetic acid;4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dien-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dien-2-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and a cyclohexenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dien-2-ol typically involves multiple steps. One common method includes the reaction of 2,6,6-trimethylcyclohexen-1-yl with buta-1,3-dien-2-ol under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as distillation or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dien-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dien-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dien-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,6,6-trimethylcyclohexen-1-yl)acetic acid: Shares a similar cyclohexenyl group but differs in the acetic acid moiety.
4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one: Similar structure but with a different functional group arrangement.
2-Propenal, 3-(2,6,6-trimethyl-1-cyclohexen-1-yl): Another related compound with a propenal group.
Uniqueness
Acetic acid;4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dien-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
497845-26-8 |
|---|---|
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
acetic acid;4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dien-2-ol |
InChI |
InChI=1S/C13H20O.C2H4O2/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14;1-2(3)4/h7-8,14H,2,5-6,9H2,1,3-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
ZEAHAAOFTGNWAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















